![molecular formula C14H11BrO3S B15194493 2-Bromo-1-[4-(phenylsulfonyl)phenyl]ethanone CAS No. 4779-37-7](/img/structure/B15194493.png)
2-Bromo-1-[4-(phenylsulfonyl)phenyl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-[4-(phenylsulfonyl)phenyl]ethanone is an organic compound known for its interesting chemical properties and wide range of applications in scientific research. This compound contains bromine, sulfur, oxygen, and a combination of aromatic rings, making it a versatile molecule in various chemical reactions and studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-[4-(phenylsulfonyl)phenyl]ethanone typically involves a multi-step process. The first step often starts with the bromination of 1-[4-(phenylsulfonyl)phenyl]ethanone. This reaction is typically carried out using bromine or a bromine source like N-bromosuccinimide in an organic solvent such as carbon tetrachloride or dichloromethane. The reaction is generally performed at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: In industrial settings, the production of this compound may be carried out in large reactors with optimized conditions to ensure high yield and purity. Common industrial methods might involve continuous flow systems, where reactants are continuously added and products are removed, ensuring efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Bromo-1-[4-(phenylsulfonyl)phenyl]ethanone undergoes several types of chemical reactions, including:
Nucleophilic Substitution: : This compound can undergo nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group.
Reduction: : It can be reduced to remove the bromine atom and form 1-[4-(phenylsulfonyl)phenyl]ethanol.
Oxidation: : The sulfonyl group can undergo oxidation reactions to form sulfone derivatives.
Common Reagents and Conditions: Common reagents used with this compound include strong nucleophiles like sodium methoxide, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. Reaction conditions often involve solvents such as tetrahydrofuran or acetonitrile and are conducted at various temperatures depending on the desired reaction.
Major Products: The major products from reactions involving this compound depend on the type of reaction. For nucleophilic substitution, products might include compounds where the bromine atom is replaced by a different functional group. Reduction reactions yield alcohol derivatives, while oxidation can produce sulfone derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, 2-Bromo-1-[4-(phenylsulfonyl)phenyl]ethanone is used as an intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it a valuable building block for creating new compounds.
Biology: Biologically, this compound is often used in studies involving enzyme inhibition due to its structural properties that allow it to bind to active sites of certain enzymes.
Medicine: In medicinal research, this compound is investigated for its potential therapeutic properties, particularly in the development of novel drugs targeting specific biological pathways.
Industry: Industrially, this compound is used in the manufacture of pharmaceuticals and agrochemicals. Its reactivity and structural features make it suitable for producing a variety of commercial products.
Mécanisme D'action
The mechanism by which 2-Bromo-1-[4-(phenylsulfonyl)phenyl]ethanone exerts its effects involves the interaction of the bromine and sulfonyl groups with molecular targets. The compound can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting enzymatic activity. Pathways involved might include oxidative stress responses and signal transduction mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds:
2-Bromo-1-phenylethanone
1-[4-(Methylsulfonyl)phenyl]-2-bromoethanone
1-(Phenylsulfonyl)ethanone
Uniqueness: What sets 2-Bromo-1-[4-(phenylsulfonyl)phenyl]ethanone apart is its combination of a bromine atom with a sulfonyl group attached to an aromatic system
That’s a comprehensive dive into this compound. It's quite the mouthful, but the intricacies and applications of such compounds are what makes chemistry endlessly fascinating. Cheers!
Propriétés
Numéro CAS |
4779-37-7 |
|---|---|
Formule moléculaire |
C14H11BrO3S |
Poids moléculaire |
339.21 g/mol |
Nom IUPAC |
1-[4-(benzenesulfonyl)phenyl]-2-bromoethanone |
InChI |
InChI=1S/C14H11BrO3S/c15-10-14(16)11-6-8-13(9-7-11)19(17,18)12-4-2-1-3-5-12/h1-9H,10H2 |
Clé InChI |
AQQNYOUDJMZJFX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


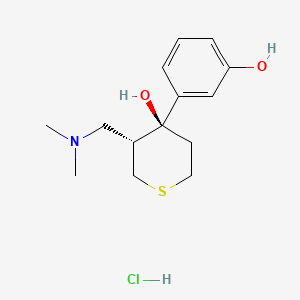
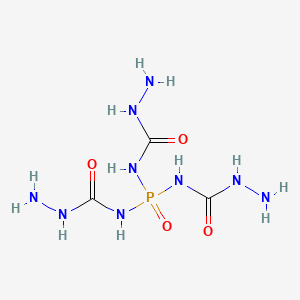
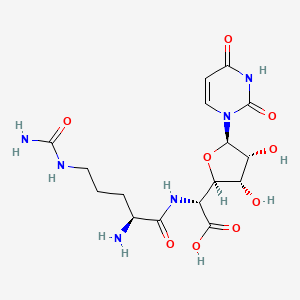
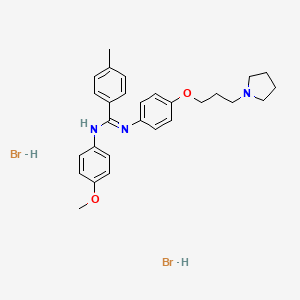
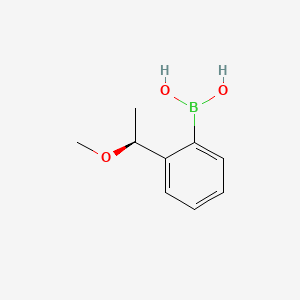

![2-ethyl-13-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B15194452.png)


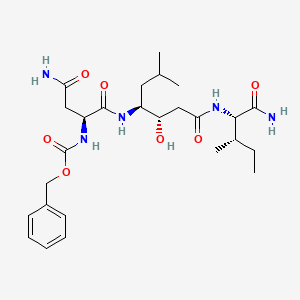
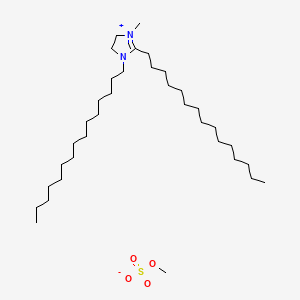

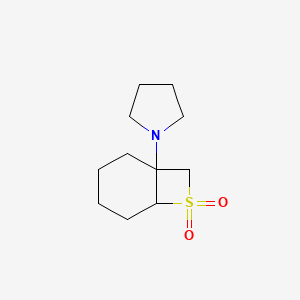
![6-amino-2-[(2S)-pentan-2-yl]oxy-9-(5-piperidin-1-ylpentyl)-7H-purin-8-one;(Z)-but-2-enedioic acid](/img/structure/B15194511.png)
